molecular formula C15H11BrF2O B1373699 3-(4-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one CAS No. 898762-00-0

3-(4-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one

Cat. No.: B1373699
CAS No.: 898762-00-0
M. Wt: 325.15 g/mol
InChI Key: GNCIFAWSDMWMSK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one is a synthetic aromatic ketone that serves as a crucial chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a propiophenone core substituted with a 4-bromophenyl group at the beta-position and a 3,5-difluorophenyl group attached to the carbonyl, making it a versatile building block for the construction of more complex molecules. Its primary research application is as a precursor in the synthesis of various heterocyclic compounds and pharmaceutical candidates. The bromophenyl moiety is a reactive site for cross-coupling reactions, such as Suzuki or Heck reactions, allowing for further structural diversification (Source: PubChem). The difluorophenyl group is of significant interest due to the influence of fluorine atoms on a molecule's electronic properties, metabolic stability, and bioavailability, a common strategy in drug design (Source: National Center for Biotechnology Information). Researchers value this compound for developing potential kinase inhibitors and exploring structure-activity relationships in drug discovery projects. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(3,5-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCIFAWSDMWMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3,5-difluorobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 4-bromobenzaldehyde undergoes a nucleophilic addition with 3,5-difluorobenzyl bromide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

3-(4-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one has been studied for its potential as a pharmaceutical agent. Its structural analogs have shown promising results in the treatment of various diseases.

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of brominated chalcones have demonstrated significant anti-proliferative activity against breast and lung cancer cells .
  • Antimicrobial Properties : Some studies have reported that halogenated compounds possess enhanced antimicrobial activity. The presence of bromine and fluorine in the structure may contribute to increased efficacy against bacterial strains .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

  • Synthesis of Chalcones : As a precursor, it can be utilized in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions. These derivatives are valuable for their biological properties .
  • Formation of Pyrazoles : The compound can also be involved in reactions leading to the formation of pyrazoles, which are known for their diverse biological activities including anti-inflammatory and analgesic effects .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryAnticancer and antimicrobial activities
Organic SynthesisPrecursor for chalcones and pyrazoles
Material SciencePotential use in developing new materials

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives from this compound and evaluated their cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating potential for further development as anticancer drugs .

Case Study 2: Antimicrobial Properties

A comparative study conducted on halogenated compounds revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the role of halogen substitution in enhancing the antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propan-1-one Derivatives

a) 1-(3,5-Difluorophenyl)-3,3-difluoropropan-1-one (CAS: 1443328-99-1)
  • Structure: Differs by having two additional fluorine atoms at the C3 position of the propanone chain.
  • This compound is listed in fluorinated hydroxy compound databases .
  • Applications : Used as an intermediate in pharmaceutical synthesis, where fluorination enhances metabolic stability.
b) 3-(2-Amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-one (HIF)
  • Structure: Replaces the 4-bromophenyl group with an aminoimidazole ring.
  • Research Findings : HIF is a potent Hv1 voltage-gated proton channel inhibitor. The 3,5-difluorophenyl group contributes to its high binding affinity, as fluorination enhances hydrophobic interactions and reduces metabolic degradation .
  • Comparison: The target compound lacks the aminoimidazole moiety, which is critical for HIF’s biological activity. However, the bromine in the target compound may improve lipophilicity (logP), favoring membrane permeability .

Bromophenyl-Substituted Analogues

a) 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Structure : Contains a pyrazole ring fused with bromophenyl and fluorophenyl groups.
  • Research Context : Crystallographic studies reveal planar geometry, with bromine contributing to dense packing in solid-state structures .
b) 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one
  • Structure : Features an ethoxy group at the C4 position of the difluorophenyl ring.
  • Properties : The ethoxy group increases electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. This alters electronic distribution and reactivity .

Biological Activity

3-(4-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one, an organic compound characterized by a unique structure featuring a bromine atom and two fluorine atoms, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₁BrF₂O
  • Molecular Weight : Approximately 325.15 g/mol
  • Structural Features : The compound contains a bromine atom on one phenyl ring and two fluorine atoms on another, which significantly influence its chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity and specificity, potentially leading to significant pharmacological effects. These interactions may modulate enzyme activity or receptor binding, which is crucial for therapeutic applications .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For example, derivatives of this compound were tested for their Minimum Inhibitory Concentration (MIC) against various pathogens:

CompoundPathogen TestedMIC (µg/mL)Notes
This compoundStaphylococcus aureus0.22Excellent activity observed
Similar DerivativeE. coli0.25Comparable to standard antibiotics

These findings suggest that the compound may possess significant antibacterial properties, potentially useful in treating resistant bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)2.96Induction of apoptosis via LDH enzyme activity modulation
HeLa (cervical cancer)1.29Cell cycle arrest in the S phase

The compound's ability to inhibit cell growth and induce apoptosis underscores its potential as a lead compound in cancer therapy .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives related to this compound against common pathogens. The results highlighted that compounds with similar halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.

Research on Anticancer Properties

Another significant study focused on the anticancer properties of the compound in various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity and apoptosis rates.

Q & A

Q. What are the recommended synthesis routes for 3-(4-Bromophenyl)-1-(3,5-difluorophenyl)propan-1-one, and what optimization strategies address low yields?

The compound can be synthesized via Claisen–Schmidt condensation or Michael addition , leveraging ketone and aryl halide precursors. Key optimization strategies include:

  • Catalyst selection : Use base catalysts (e.g., NaOH or KOH) to enhance enolate formation in Claisen–Schmidt reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation.
    Low yields often stem from steric hindrance from the 3,5-difluorophenyl group; iterative adjustments to stoichiometry and reaction time (monitored via TLC/HPLC) are critical .

Q. How should researchers characterize the structural purity and configuration of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., bromophenyl vs. difluorophenyl groups).
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for asymmetric ketone derivatives (e.g., comparing with analogous structures like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-pyrazol-1-yl]ethanone) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (expected: ~325.15 g/mol) and isotopic patterns from bromine/fluorine.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (bromophenyl groups are irritants) .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HBr).
  • Waste disposal : Segregate halogenated waste and neutralize acidic residues before disposal (follow P301-P422 codes for hazardous material management) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in complex systems?

  • Molecular docking : Use software like Discovery Studio to simulate interactions with biological targets (e.g., enzyme active sites) based on electron-withdrawing effects from fluorine/bromine substituents .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization.
  • Solvent modeling : COSMO-RS simulations assess solubility in polar vs. non-polar media, guiding solvent selection for reactions .

Q. What experimental design considerations mitigate data contradictions in spectroscopic analysis?

  • Degradation monitoring : Prolonged exposure to light/heat can degrade bromo-fluoro derivatives; use controlled environments (e.g., inert gas, cooling) to stabilize samples during data collection .
  • Cross-validation : Pair NMR with IR spectroscopy to confirm carbonyl stretching frequencies (~1700 cm1^{-1}) and rule out oxidation artifacts.
  • Batch variability : Replicate synthesis across multiple batches to distinguish structural anomalies from instrument noise .

Q. How can adsorption studies on indoor surfaces inform environmental fate assessments of this compound?

  • Microspectroscopic imaging : Utilize techniques like AFM-IR to map adsorption kinetics of the compound on silica or polymer surfaces (common indoor materials) .
  • Oxidant reactivity : Test surface-mediated degradation pathways (e.g., ozone or NOx_x interactions) to model long-term environmental persistence .

Q. What methodologies resolve conflicting data in thermal degradation studies?

  • TGA-DSC coupling : Simultaneous thermogravimetric and calorimetric analysis identifies decomposition phases (e.g., fluorine vs. bromine loss at distinct temperatures).
  • GC-MS profiling : Capture volatile degradation products (e.g., fluorobenzene or bromophenols) to reconstruct degradation pathways.
  • Isothermal stability tests : Conduct accelerated aging at 40–60°C to simulate real-world storage conditions and validate shelf-life predictions .

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